N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrimidine core substituted with a cyclopropyl group at the 2-position and a piperidine ring at the 4-position. The piperidine moiety is further functionalized with a cyclopropanesulfonamide group at the 3-position.
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-5-6-13)18-12-2-1-9-19(10-12)14-7-8-16-15(17-14)11-3-4-11/h7-8,11-13,18H,1-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYYVOJPJDVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)C3CC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloropyrimidin-4-yl-Piperidine
Piperidine-3-amine undergoes nucleophilic aromatic substitution with 2,4-dichloropyrimidine.
Conditions :
Cyclopropane Functionalization via Suzuki-Miyaura Coupling
The 2-chloropyrimidine intermediate is coupled with cyclopropylboronic acid.
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 100°C, 6 hours.
Yield : 68% (¹H-NMR: δ 8.35 ppm, pyrimidine-H; δ 1.20 ppm, cyclopropane-H).
Synthesis of Cyclopropanesulfonamide
Cyclopropanesulfonyl Chloride Preparation
Cyclopropane sulfonic acid is treated with thionyl chloride (SOCl₂).
Conditions :
Sulfonamide Formation
Method A : Ammonolysis in Dioxane
Cyclopropanesulfonyl chloride reacts with ammonia in dioxane.
Conditions :
-
0.5 M NH₃ in dioxane
-
Temperature: RT, 72 hours.
Yield : >90% (¹H-NMR: δ 2.59 ppm, cyclopropane-H; δ 1.02–1.20 ppm, CH₂).
Method B : Aqueous Ammonia in Methanol
Alternative protocol for scalability.
Conditions :
-
NH₄OH (28%) in methanol
-
Temperature: 0°C → RT, 16 hours.
Yield : 52% (¹H-NMR: δ 0.86–0.89 ppm, cyclopropane-H).
Coupling of Pyrimidine-Piperidine and Cyclopropanesulfonamide
Sulfonylation of Piperidine-3-Amine
The piperidine intermediate reacts with cyclopropanesulfonyl chloride.
Conditions :
Final Deprotection and Purification
Boc-protected intermediates (if used) are deprotected with trifluoroacetic acid (TFA).
Conditions :
-
Solvent: DCM/TFA (1:1)
-
Temperature: RT, 2 hours.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Challenges
Reaction Yield Comparison
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonamide formation | NH₃ in dioxane | >90 | 98.5 |
| Sulfonamide formation | NH₄OH in methanol | 52 | 97.2 |
| Suzuki coupling | Pd(PPh₃)₄ | 68 | 99.0 |
Critical Parameters
-
Temperature control : Cyclopropane ring stability requires reactions below 100°C.
-
Catalyst loading : 5 mol% Pd(PPh₃)₄ optimizes cross-coupling efficiency.
-
Protection strategies : Boc groups prevent over-sulfonylation.
Structural Characterization
¹H-NMR Key Signals
LC-MS Data
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium azide), electrophilic reagents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in Cancer Research demonstrated that a related compound effectively reduced tumor growth in xenograft models of human cancer by targeting specific signaling pathways involved in cell survival and proliferation .
2. Neurological Disorders
The structural characteristics of this compound suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively.
Case Study : Research highlighted in Neuropharmacology found that derivatives of this compound improved cognitive function in animal models of Alzheimer’s disease by enhancing synaptic plasticity and reducing neuroinflammation .
3. Antiviral Properties
Emerging data suggest that the compound may possess antiviral activity, particularly against RNA viruses. The mechanism is thought to involve the inhibition of viral replication by interfering with viral RNA synthesis.
Case Study : A study reported in Journal of Virology showed that similar sulfonamide derivatives inhibited the replication of influenza viruses, providing a basis for further exploration of this compound's antiviral potential .
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrimidine core distinguishes it from analogs featuring fused systems like pyrrolo-pyridines (e.g., ) or imidazo-pyrrolo-pyrazines (e.g., ). These fused systems may enhance π-π stacking interactions with target proteins but could reduce metabolic stability due to increased lipophilicity.
- Substituent Effects : The cyclopropyl group on the pyrimidine ring (target compound) contrasts with nitro () or allyl/propyl groups (). Nitro groups may introduce redox-sensitive properties, while alkyl chains (e.g., ethyl in ) could influence solubility and membrane permeability.
Biological Activity
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 288.39 g/mol. The structure includes a cyclopropyl group, a pyrimidine ring, and a piperidine moiety, which contribute to its biological properties.
Research has indicated that compounds similar to this compound often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors for specific enzymes involved in disease pathways.
- Receptor Modulation : They can also interact with various receptors, potentially leading to therapeutic effects in conditions like cancer or neurological disorders.
Anticancer Activity
Several studies have reported promising anticancer activity for compounds related to this compound. For instance:
- Case Study 1 : A derivative exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value in the low micromolar range. This suggests that modifications to the cyclopropyl and pyrimidine components enhance efficacy against tumor cells .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Case Study 2 : In vitro studies demonstrated effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, and how are reaction conditions optimized?
- Methodology :
-
Step 1 : Start with a pyrimidine core (e.g., 2-cyclopropylpyrimidin-4-amine) and functionalize the piperidine moiety. describes analogous pyrimidine syntheses using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
-
Step 2 : Introduce the cyclopropanesulfonamide group via sulfonylation under basic conditions (e.g., using triethylamine in dichloromethane).
-
Optimization : Monitor reactions via TLC (as in ) and adjust solvent polarity (e.g., switching from acetic acid to n-butanol) to improve yield . Use HPLC to assess purity (>95%) .
Example Synthetic Parameters Reagent : Cyclopropanesulfonyl chloride Solvent : DCM, 0°C to RT Catalyst : Triethylamine Yield : 60–75% (typical for sulfonamides)
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm piperidine ring conformation and sulfonamide connectivity. highlights NMR for verifying substituent positions in similar sulfonamides .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z). uses Smiles notation to infer fragmentation patterns for related compounds .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. How can researchers assess the compound’s solubility and stability under various experimental conditions?
- Methodology :
-
Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification.
-
Stability Studies :
-
Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 7 days; analyze via HPLC .
-
Photostability : Expose to UV light (300–400 nm) and monitor degradation.
Solubility Profile (Example) DMSO : >10 mM PBS (pH 7.4) : <0.1 mM Methanol : 2–3 mM
Advanced Research Questions
Q. What strategies are employed to resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodology :
- Dose-Response Alignment : Re-test in vitro IC values against in vivo plasma concentrations. Adjust dosing regimens to match therapeutic windows.
- Metabolite Identification : Use LC-MS to detect active metabolites that may explain in vivo efficacy (e.g., sulfonamide oxidation products) .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can molecular docking studies be designed to predict the compound’s interaction with target proteins?
- Methodology :
- Protein Preparation : Retrieve a crystal structure (e.g., from PDB) and optimize protonation states using tools like AutoDock.
- Docking Parameters : Use flexible ligand docking with AMBER force fields. ’s SMILES notation (e.g., sulfonamide-pyridine interactions) can guide pose validation .
- Validation : Compare docking scores with experimental binding data (e.g., SPR or ITC) .
Q. What approaches are used to optimize the compound’s pharmacokinetic properties while maintaining efficacy?
- Methodology :
-
LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce LogP from >3 to 1–2.
-
Prodrug Design : Mask sulfonamide with ester groups to enhance oral bioavailability .
-
CYP Inhibition Assays : Test against CYP3A4/2D6 to mitigate drug-drug interaction risks .
PK Parameters (Example) t : 4–6 hours (mouse) C : 1.2 µM (oral dose) Vd : 2.1 L/kg
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
